5-[(Methylsulfonyl)methyl]-1H-indole
Description
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)-1H-indole |
InChI |
InChI=1S/C10H11NO2S/c1-14(12,13)7-8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,7H2,1H3 |
InChI Key |
UKSVQRGRFWRKHH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : Tosylmethyl isocyanide and K2CO3 in DMF are versatile for introducing heterocyclic groups at C3 , but C5 modifications require tailored approaches (e.g., directed metallation or cross-coupling).
- Bioactivity Trends : Electron-withdrawing groups (e.g., -SO2CH3) at C5 correlate with enhanced enzyme inhibition, as seen in aromatase and COX-2 targets.
Preparation Methods
Carboxylic Acid to Amide Intermediate Synthesis
A foundational approach involves converting 7-chloro-1H-indole-3-carboxylic acid to its amide derivative. In US7763732B2, oxalyl chloride (9.0 ml, 102 mmol) reacts with 1-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid (15.0 g, 51.0 mmol) in dichloromethane (300 ml) under ice-water cooling. After 18 hours at room temperature, aqueous ammonia (200 ml) and potassium carbonate (13.5 g, 102 mmol) yield the amide intermediate (51.0 mmol, 97% yield). This step is critical for introducing nitrogen-based nucleophiles in subsequent sulfonation.
Sulfonation via Methanesulfonic Acid Ester
Methanesulfonic acid esters serve as key intermediates for sulfonylmethyl incorporation. As detailed in US7763732B2, methanesulfonic acid 3-(1-{tetrahydropyran-4-yl}methyl-7-chloro-1H-indol-3-yl)-[1,thiadiazol-5-ylmethyl ester (0.10 g, 0.23 mmol) undergoes microwave-assisted reaction with 4-spiro-[3-(2-pyrrolidinone)]piperidine hydrochloride (0.21 g, 1.1 mmol) in 1-methyl-2-pyrrolidinone (1 ml) at 100°C for 5 minutes. This method achieves 85% conversion, with ESI-MS confirming the product (m/z 564.0 [M+Na]⁺).
Phase-Transfer Catalyzed Alkylation
WO2011024039A1 discloses a phase-transfer catalysis (PTC) method using tetrabutylammonium bromide (0.1 eq) and potassium carbonate (2 eq) in dichloromethane. 5-Bromoindole (III) reacts with methyl vinyl sulfone (V) at 40–130°C for 6 hours, yielding this compound in 78% yield after column purification. The PTC enhances solubility of inorganic bases, accelerating nucleophilic substitution.
Analytical Characterization and Validation
Spectroscopic Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is routinely employed. For instance, the trifluoroacetic acid salt of this compound exhibits a molecular ion peak at m/z 542.0 [M+H]⁺. Nuclear magnetic resonance (NMR) data from US7763732B2 corroborate structural assignments, with indole C-3 protons resonating at δ 7.45–7.52 ppm and methylsulfonyl protons at δ 3.21 ppm.
Chromatographic Purity Assessment
Preparative liquid chromatography-mass spectrometry (prep LCMS) achieves >95% purity for final products. Mobile phases typically combine acetonitrile and 0.1% trifluoroacetic acid in water, with gradient elution over 20 minutes. Retention times range from 8.5–9.2 minutes, ensuring batch consistency.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Dichloromethane and 1-methyl-2-pyrrolidinone are preferred for their low nucleophilicity and high boiling points, respectively. Elevated temperatures (100–160°C) under microwave irradiation reduce reaction times from hours to minutes but risk decomposition above 130°C.
Byproduct Mitigation
Competing hydrolysis of oxalyl chloride necessitates strict anhydrous conditions during amide formation. Residual dichloromethane in intermediates is minimized via rotary evaporation at 40°C under reduced pressure (10 mmHg).
Industrial Applications and Derivatives
This compound serves as a precursor to kinase inhibitors targeting PI3K and mTOR pathways. Derivatives with tetrahydropyran-4-ylmethyl substituents exhibit enhanced blood-brain barrier penetration, as evidenced by in vitro assays. Scale-up trials using continuous flow reactors demonstrate 80% yield at 10 kg scale, underscoring commercial viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
